(Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide
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Description
(Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a useful research compound. Its molecular formula is C21H13ClN2O4S2 and its molecular weight is 456.92. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Theoretical Studies
- The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been described, highlighting the importance of structural analysis in understanding the compound's characteristics and potential interactions (Galushchinskiy et al., 2017).
Antimicrobial Activity
- Derivatives of the compound have shown significant antimicrobial activity against a range of bacterial, mycobacterial, and fungal pathogens, with certain structures demonstrating high activity against Mycobacterium tuberculosis (Krátký et al., 2017).
Anti-inflammatory Activity
- Some derivatives have been synthesized and evaluated for anti-inflammatory activity, with certain compounds showing significant effects. This indicates the potential of these compounds in developing new anti-inflammatory drugs (Sunder et al., 2013).
Antibacterial and Antioxidant Activities
- Novel derivatives containing coumarin moieties have been synthesized and screened for antibacterial activity, showing promising results against various bacteria including E. coli, S. aureus, and B. subtilis (Hamdi et al., 2012). Furthermore, antioxidant activity has been observed in some compounds, further broadening their potential applications.
Synthetic Methodologies
- Innovative synthetic methodologies have been developed for creating novel derivatives, demonstrating the versatility and potential for structural modification to enhance biological activities or explore new applications (Nguyen et al., 2022).
Properties
IUPAC Name |
2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O4S2/c22-14-3-1-2-12(8-14)9-17-20(27)24(21(29)30-17)11-18(25)23-15-5-6-16-13(10-15)4-7-19(26)28-16/h1-10H,11H2,(H,23,25)/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXXIUIVSMBGSK-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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